![molecular formula C8H4BrF2NO2 B14030484 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom, two fluorine atoms, and an oxazinone ring
Métodos De Preparación
The synthesis of 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of a precursor compound followed by fluorination and cyclization to form the oxazinone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the oxazinone ring, contribute to its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can be compared with similar compounds such as:
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound also contains bromine and fluorine atoms but has a different heterocyclic ring structure.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Another compound with bromine and fluorine atoms, but with a thiazole ring instead of an oxazinone ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and oxazinone ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4BrF2NO2 |
|---|---|
Peso molecular |
264.02 g/mol |
Nombre IUPAC |
6-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-1-2-6-5(3-4)12-7(13)8(10,11)14-6/h1-3H,(H,12,13) |
Clave InChI |
GGUXPJINDXPDAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC(=O)C(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


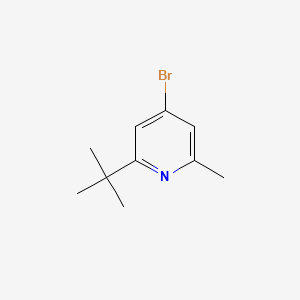

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
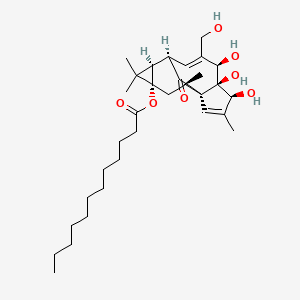


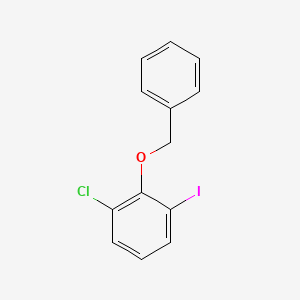
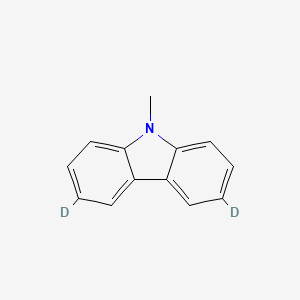
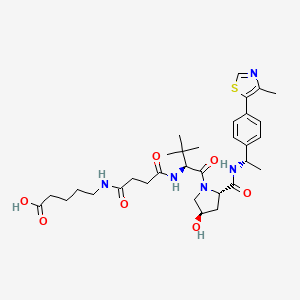
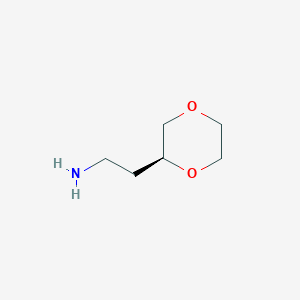

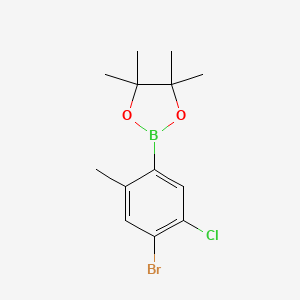
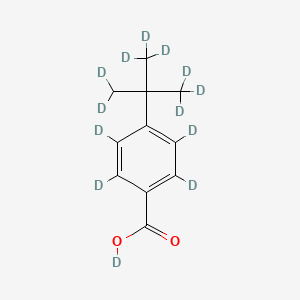
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
